Methyl 3-bromo-5-cyano-4-nitrobenzoate
Overview
Description
Methyl 3-bromo-5-cyano-4-nitrobenzoate is an organic compound with the molecular formula C9H5BrN2O4. It is a derivative of benzoic acid, featuring bromine, cyano, and nitro functional groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-5-cyano-4-nitrobenzoate typically involves multi-step reactions starting from benzoic acid derivatives. One common method includes:
Nitration: Introduction of the nitro group to the benzoic acid derivative.
Bromination: Addition of the bromine atom to the aromatic ring.
Cyanation: Introduction of the cyano group.
Esterification: Conversion of the carboxylic acid group to a methyl ester.
Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to enhance reaction rates and yields.
Types of Reactions:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The cyano group can undergo oxidation to form carboxylic acids.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Substitution: Products depend on the nucleophile used.
Reduction: Amino derivatives.
Oxidation: Carboxylic acids.
Scientific Research Applications
Methyl 3-bromo-5-cyano-4-nitrobenzoate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-cyano-4-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the cyano group can act as an electrophile in nucleophilic addition reactions. The bromine atom can be involved in substitution reactions, making the compound versatile in various chemical processes.
Comparison with Similar Compounds
- Methyl 4-bromo-3-nitrobenzoate
- Methyl 2-bromo-5-nitrobenzoate
Comparison: Methyl 3-bromo-5-cyano-4-nitrobenzoate is unique due to the presence of the cyano group, which imparts distinct reactivity compared to its analogs. The combination of bromine, nitro, and cyano groups makes it a valuable intermediate in organic synthesis, offering diverse pathways for chemical transformations.
Properties
IUPAC Name |
methyl 3-bromo-5-cyano-4-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c1-16-9(13)5-2-6(4-11)8(12(14)15)7(10)3-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBRZJANCFKLNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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